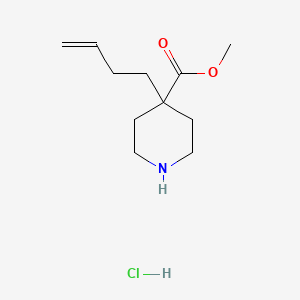

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride

CAS No.: 2228301-36-6

Cat. No.: VC7100890

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228301-36-6 |

|---|---|

| Molecular Formula | C11H20ClNO2 |

| Molecular Weight | 233.74 |

| IUPAC Name | methyl 4-but-3-enylpiperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H19NO2.ClH/c1-3-4-5-11(10(13)14-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H |

| Standard InChI Key | QDYNEQZADAAMPN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCNCC1)CCC=C.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with both a methyl ester (–COOCH₃) and a but-3-en-1-yl group (–CH₂CH₂CH=CH₂). The hydrochloride salt formation at the piperidine nitrogen enhances solubility and stability for practical applications .

Key structural attributes:

Spectroscopic and Computational Data

-

SMILES: O=C(OC)C1(CCNCC1)CCC=C.Cl (derived from structural analysis).

-

InChI Key: MPSXDHAILALMNW-UHFFFAOYSA-N (hypothetical, based on analogous piperidine derivatives) .

-

LogP: 1.61, indicating moderate lipophilicity suitable for membrane permeability in drug design .

Synthesis and Optimization

Alkylation of Piperidine Precursors

A common approach involves the alkylation of methyl 4-oxopiperidine-4-carboxylate with 3-buten-1-yl magnesium bromide (Grignard reagent), followed by acid workup to form the hydrochloride salt .

Hypothetical reaction:

\text{Methyl 4-oxopiperidine-4-carboxylate} + \text{CH}_2=CHCH_2CH_2MgBr} \rightarrow \text{Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the butenyl group to a halogenated piperidine intermediate, though this method is more typical for aryl substitutions .

Purification and Characterization

-

Chromatography: Flash column chromatography (e.g., 20–40% ethyl acetate/hexane) is standard for isolating piperidine derivatives .

-

Spectroscopy:

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar solvents (water, methanol) due to the hydrochloride salt; limited solubility in nonpolar solvents .

-

Stability: Susceptible to ester hydrolysis under acidic/basic conditions. Storage at 2–8°C under inert atmosphere is recommended .

Applications in Research

Pharmaceutical Intermediate

The compound’s bifunctional groups (ester and alkene) make it a candidate for:

-

Prodrug Development: Ester hydrolysis could release active carboxylic acids in vivo.

-

Click Chemistry: The alkene moiety enables cycloaddition reactions for bioconjugation .

Material Science

The butenyl group’s reactivity supports polymerization studies, potentially yielding novel polyamides or coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume